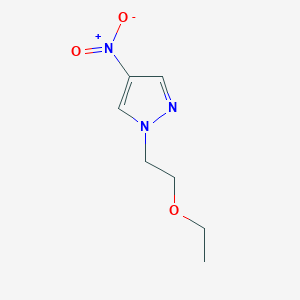![molecular formula C9H6Br3N3 B6361685 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1211431-07-0](/img/structure/B6361685.png)
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” belongs to a class of compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various routes involving reactions with different reagents . For example, 4,5-dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of dibromo-triazoles, including compounds similar to 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole, has been explored due to their significant applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds are characterized by their high biological activity, low toxicity, and systemic nature. For example, the synthesis process involves the use of bromine or N-bromosuccinimide among other agents to achieve high yields. The structures of these compounds are confirmed using various spectroscopic and analytical methods, including 1H-NMR, 13C-NMR, and XRD (Yu et al., 2014).
Biological and Antimicrobial Activities
- Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. For instance, new triazole and triazolothiadiazine derivatives were synthesized and showed significant antimicrobial activities against a variety of microorganisms. These findings underline the potential of such compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).
Electroluminescent and Material Applications
- The introduction of halogen atoms and amino groups into the triazole ring has led to a series of important intermediates for further modifications in the fields of medicine, pesticide, and energetic materials. This shows the versatility of triazole compounds in various scientific and industrial applications (Wang et al., 2020).
Novel Synthetic Pathways and Derivatives
- Research has also focused on the reactions of dibromo-1,2,4-triazole derivatives with other compounds to form new structures. These synthetic pathways are crucial for the development of novel compounds with potential applications in various scientific fields (Khaliullin et al., 2014).
Direcciones Futuras
The future directions for research on “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” would likely depend on its potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new pharmaceuticals or other biologically active compounds.
Propiedades
IUPAC Name |
3,5-dibromo-1-[(4-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHURFIACPDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
